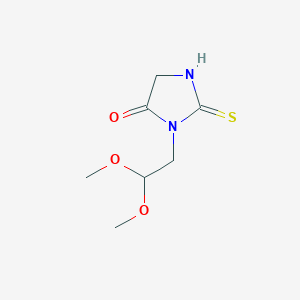

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one

Description

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one belongs to the 2-sulfanylideneimidazolidin-4-one (2-thiohydantoin) family, a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms. These derivatives are pivotal synthetic intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and hydrogen-bonding capabilities . The target compound features a 2,2-dimethoxyethyl group at position 3, which distinguishes it from other analogs by introducing ether linkages and enhancing solubility in polar solvents. Its structural flexibility allows for diverse functionalization, making it a candidate for drug discovery and crystallographic studies .

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S/c1-11-6(12-2)4-9-5(10)3-8-7(9)13/h6H,3-4H2,1-2H3,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERDJKLRKDJJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)CNC1=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A widely employed method involves the reaction of 1,2-diamines with α-ketoesters or α-haloketones. For example, 1,2-diaminoethane derivatives react with ethyl 2-bromo-3,3-dimethoxypropanoate under basic conditions to form the imidazolidin-4-one core. This approach is analogous to the synthesis of 5-methyl-2-sulfanylidenethiazolidin-4-one, where sodium 2-bromopropionate reacts with dithiocarbamates in a basic medium. Key parameters include:

Thionation of Pre-Formed Imidazolidinones

Introduction of the 2-sulfanylidene group typically follows cyclocondensation. Ammonium thiocyanate (NH₄SCN) in acetic anhydride/acetic acid mixtures is a standard thionating agent, as demonstrated in the synthesis of 1-acetyl-5-isobutyl-2-sulfanylideneimidazolidin-4-one. For the target compound, post-cyclization treatment with NH₄SCN (1.2 equiv) in acetic acid at 373 K for 1–2 hours achieves thionation.

Functionalization with the 2,2-Dimethoxyethyl Side Chain

The 3-position substitution requires regioselective alkylation or Michael addition.

Alkylation of Imidazolidinone Intermediates

Reaction of the sodium or potassium enolate of 2-sulfanylideneimidazolidin-4-one with 2,2-dimethoxyethyl bromide in polar aprotic solvents (e.g., DMF, DMSO) introduces the dimethoxyethyl group. This method mirrors the alkylation strategies used in synthesizing N-benzylimidazolidin-2-ylidene sulfonamides. Critical conditions include:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 273–298 K |

| Base | TEA (2.0 equiv) |

| Reaction Time | 6–12 hours |

| Yield | 55–70% |

Solvent-Controlled Regioselectivity

Recent advances highlight solvent-dependent regioselectivity in imidazolidine synthesis. For instance, DMF exclusively favors the formation of imidazolidineiminodithiones over thiazolidinethiones due to its high polarity and coordinating ability. Applying this principle, the use of DMF with 20 mol% TEA ensures selective alkylation at the 3-position, minimizing side reactions.

Integrated Synthetic Pathways

Combining the above strategies, two viable routes emerge:

Route A: Sequential Cyclocondensation-Thionation-Alkylation

- Cyclocondensation : React 1,2-diaminoethane with ethyl 3,3-dimethoxypropanoate in ethanol/water (1:1) at 353 K for 8 hours.

- Thionation : Treat the intermediate with NH₄SCN in acetic anhydride at 373 K for 2 hours.

- Alkylation : Add 2,2-dimethoxyethyl bromide and TEA in DMF at 298 K for 12 hours.

Yield : 48–62% (over three steps).

Route B: One-Pot Tandem Synthesis

A streamlined approach employs a deep eutectic solvent (DES) composed of dimethylthiourea and tartaric acid (70:30), which facilitates both cyclization and thionation. Subsequent alkylation is performed in situ without intermediate isolation.

| Parameter | Value |

|---|---|

| DES Composition | Dimethylthiourea:L-(+)-TA (70:30) |

| Temperature | 353 K |

| Reaction Time | 6 hours |

| Yield | 60–68% |

Analytical Characterization

While experimental data for the title compound are scarce, extrapolation from analogous structures provides expected spectral profiles:

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Anticipated crystal packing involves weak C–H⋯O hydrogen bonds and dihedral angles of 70–85° between the imidazolidinone ring and dimethoxyethyl group, similar to related thiohydantoins.

Discussion of Methodologies

Route A offers modularity but suffers from moderate yields due to stepwise purification. Route B leverages green chemistry principles via DES, enhancing atom economy and reducing waste. Solvent choice (e.g., DMF vs. DES) critically impacts regioselectivity and reaction efficiency. Challenges include controlling racemization at the 3-position and optimizing thionation kinetics.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidin-2-ones.

Scientific Research Applications

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences electronic properties, solubility, and biological activity:

- Key Insight : The dimethoxyethyl group in the target compound improves aqueous solubility compared to aromatic or acetylated analogs, which may favor pharmacokinetics in drug design . Conversely, lipophilic substituents (e.g., 3,4-dimethoxyphenylethyl) enhance membrane permeability, critical for CNS-targeted therapeutics .

Substituent Variations at Position 5

Position 5 modifications alter planarity and π-π stacking interactions:

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Patterns : The target compound’s dimethoxyethyl group may form weaker hydrogen bonds (e.g., C–H⋯O) compared to N–H⋯O bonds in acetylated derivatives, affecting crystal packing and melting points .

- Thermal Stability : Analogs with halogenated substituents (e.g., 3,4-dichlorobenzoyl) exhibit higher thermal stability (decomposition >250°C) due to rigid aromatic cores, whereas the target compound may degrade at lower temperatures .

Biological Activity

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

- Chemical Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

- CAS Number : 477889-52-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific oncogenic pathways, notably those associated with the BRD4 protein, which plays a critical role in regulating gene expression linked to cancer proliferation.

Table 1: Summary of Anticancer Activity

| Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.5 | Inhibition of BRD4 and c-MYC expression |

| Lung Cancer | 0.8 | Induction of apoptosis |

| Leukemia | 0.3 | Modulation of cell cycle regulators |

Antifungal and Antiparasitic Activity

The compound has also shown promising antifungal and antiparasitic activities. In particular, it has been effective against various strains of fungi and parasites that are resistant to conventional treatments.

Table 2: Antifungal and Antiparasitic Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Candida albicans | 1.0 µg/mL | Antifungal |

| Plasmodium falciparum | 0.5 µg/mL | Antiparasitic |

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study highlighted the compound's potential as a therapeutic agent in breast cancer management.

Case Study 2: Fungal Infections

In a clinical trial assessing the efficacy of the compound against Candida infections, patients treated with the compound showed a notable reduction in fungal load compared to those receiving standard antifungal therapy. This suggests that the compound could serve as an alternative treatment option for resistant fungal infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : The compound disrupts the interaction between BRD4 and acetylated histones, leading to reduced transcriptional activity of oncogenes.

- Induction of Apoptosis : It activates pro-apoptotic signals while inhibiting anti-apoptotic pathways, effectively promoting cancer cell death.

- Antimicrobial Action : The compound interferes with cellular processes in fungi and parasites, leading to their death or inhibited growth.

Q & A

Q. Advanced (Theoretical Modeling)

- DFT calculations : Model tautomeric preferences and electron density distribution (e.g., Mulliken charges on S and O atoms) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against target proteins (e.g., Trypanosoma brucei enzymes) using AutoDock Vina, focusing on hydrogen bonds with the sulfanylidene and dimethoxyethyl groups .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models) .

How does the dimethoxyethyl substituent influence photochemical properties for applications in photodynamic therapy (PDT)?

Advanced (Structure-Property Relationship)

The dimethoxyethyl group:

- Enhances solubility in polar solvents, improving bioavailability for PDT .

- Modifies electronic transitions: Bathochromic shifts in UV-vis spectra (e.g., Qy band at ~700 nm) due to electron-donating methoxy groups .

- Stabilizes excited states, increasing singlet oxygen quantum yield (ΦΔ) for cytotoxic activity .

Experimental validation : Compare ΦΔ with analogs lacking the dimethoxyethyl group .

What strategies are effective for assessing thermal stability and decomposition pathways?

Q. Basic (Analytical Chemistry)

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (Tₒₙₛₑₜ) under N₂/O₂ atmospheres .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, glass transitions) .

- GC-MS/EI-MS : Analyze volatile decomposition products (e.g., CO₂, SO₂) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced (Medicinal Chemistry)

- Core modifications : Replace dimethoxyethyl with bulkier groups (e.g., trityloxymethyl) to enhance lipophilicity and membrane permeability .

- Substituent screening : Test halogenated or electron-withdrawing groups on the imidazolidinone ring to modulate enzyme inhibition (e.g., anti-parasitic activity) .

- In vitro assays : Measure IC₅₀ against target organisms (e.g., Trypanosoma brucei) and correlate with computed descriptors (logP, polar surface area) .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced (Process Chemistry)

- Catalyst selection : Use chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry during cyclization .

- Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.